1-Bromo-4-(ethenyloxy)-2-methylbenzene
Overview
Description
“1-Bromo-4-(ethenyloxy)-2-methylbenzene” is an organic compound. It has a molecular weight of 199.05 and a molecular formula of C8H7BrO . The IUPAC name for this compound is 1-bromo-4-ethenoxybenzene .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C=COC1=CC=C(C=C1)Br . This indicates that the compound contains a bromine atom attached to a benzene ring, which is further substituted with an ethenyloxy group.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.
Scientific Research Applications
1. Synthesis and Characterization
1-Bromo-4-(ethenyloxy)-2-methylbenzene serves as an intermediate in the synthesis of various chemical compounds. For instance, it's used in the production of 1-bromo-2,4-dinitrobenzene, which finds application in medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This compound is synthesized from bromobenzene through nitration in water, achieving a high yield and purity (Xuan et al., 2010).
2. Organic Chemistry Research
In organic chemistry, this chemical plays a role in the study of reaction mechanisms and synthesis techniques. An example is its involvement in regioselective bromination studies, leading to the isolation of various bromination products and contributing to the development of sulfur-functionalized quinone derivatives (Aitken et al., 2016).
3. Thermochemistry Studies
The compound is also significant in thermochemistry research, where its vapor pressures, vaporization, fusion, and sublimation enthalpies are studied. Such research contributes to the development of experimental methods in chemistry, especially in understanding the properties of halogen-substituted methylbenzenes (Verevkin et al., 2015).
4. Ultrasound-Enhanced Synthesis
In the field of sonochemistry, this compound is used to study the effects of ultrasound on chemical reactions. For instance, its reaction with sodium sulfide under ultrasonic irradiation shows enhanced reaction rates, providing insights into the efficiency of sonochemical processes (Abimannan et al., 2015).
5. Antioxidant Interaction Studies
This compound has been investigated for its antioxidant activity, especially in the context of cancer treatment. Research in this area focuses on understanding the compound's mode of action and potential interactions with enzymes like myeloperoxidase, which are relevant in the development of anticancer therapies (Richa et al., 2020).
Properties
IUPAC Name |
1-bromo-4-ethenoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-3-11-8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFKFKYFJROPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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